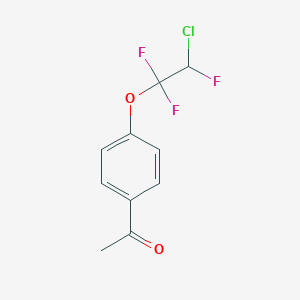

4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4’-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone is a chemical compound with the molecular formula C10H8ClF3O2 It is known for its unique structure, which includes a trifluoroethoxy group attached to an acetophenone backbone

Méthodes De Préparation

The synthesis of 4’-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone typically involves the reaction of 4’-hydroxyacetophenone with 2-chloro-1,1,2-trifluoroethanol in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

4’-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro group in the trifluoroethoxy moiety can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

4’-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 4’-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity to these targets, potentially leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Similar compounds to 4’-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone include:

- 4’-(2-Chloro-1,1,2-trifluoroethoxy)benzoic acid

- 2-Chloro-1,1,2-trifluoroethyl ethyl ether

- Methyl 4-(2-chloro-1,1,2-trifluoroethoxy)benzoate

These compounds share the trifluoroethoxy group but differ in their core structures and functional groups. The uniqueness of 4’-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone lies in its acetophenone backbone, which imparts distinct chemical properties and reactivity.

Activité Biologique

4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone (CAS No. 1536-63-6) is a synthetic organic compound with potential biological applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro and trifluoroethoxy group attached to an acetophenone backbone, which contributes to its unique chemical properties. The structural formula can be represented as follows:

- Chemical Formula : C10H8ClF3O2

- Molecular Weight : 270.62 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit human intestinal carboxyl esterase (hiCE), which can alter drug metabolism and xenobiotic processing.

- Potential Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapy .

Anticancer Activity

Research has indicated that compounds with similar structural motifs can induce apoptosis in various cancer cell lines. For instance, studies on related 1,3,4-oxadiazole derivatives synthesized from trifluoroethoxy phenyl structures demonstrated significant cytotoxicity against glioblastoma cells . The mechanisms involved include:

- Cell Cycle Arrest : Compounds may interfere with cell cycle progression.

- DNA Damage Induction : Apoptosis assays indicated that treated cells exhibited DNA fragmentation.

Antidiabetic Effects

In vivo studies using models such as Drosophila melanogaster have shown that compounds with trifluoroethyl groups can lower glucose levels significantly. This suggests potential applications in managing diabetes through modulation of glucose metabolism .

In Vitro Studies

A series of in vitro assays were conducted to evaluate the cytotoxic effects of this compound and its derivatives. Key findings include:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | LN229 (Glioblastoma) | 15 | Induction of apoptosis |

| 5b (related oxadiazole derivative) | LN229 | 10 | DNA damage and apoptosis |

| 5d (related oxadiazole derivative) | Diabetic model (Drosophila) | N/A | Glucose level reduction |

Molecular Docking Studies

Molecular docking simulations have been performed to predict the binding affinity of this compound against various targets involved in cancer progression and glucose metabolism. The results indicated strong binding affinities comparable to known inhibitors:

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| AURKA | -10.1 |

| VEGFR-2 | -9.5 |

| α-Glucosidase | -9.2 |

These interactions suggest that the compound could serve as a lead structure for developing novel therapeutics targeting these pathways.

Propriétés

IUPAC Name |

1-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF3O2/c1-6(15)7-2-4-8(5-3-7)16-10(13,14)9(11)12/h2-5,9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOJWUGVGRMMRBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC(C(F)Cl)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70605526 |

Source

|

| Record name | 1-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1536-63-6 |

Source

|

| Record name | 1-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.